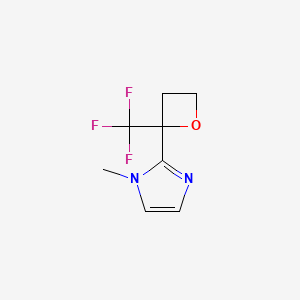

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

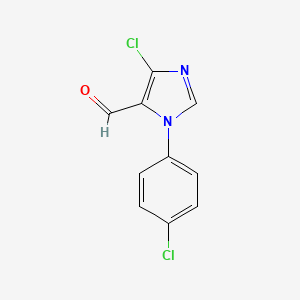

“1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole” is a chemical compound with the CAS Number: 2241138-45-2 . It has a molecular weight of 206.17 . The compound is usually in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9F3N2O/c1-13-4-3-12-6 (13)7 (2-5-14-7)8 (9,10)11/h3-4H,2,5H2,1H3 . This code represents the molecular structure of the compound.It is usually stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

N-heterocyclic Carbene Catalysis

Transesterification/Acylation Reactions

N-heterocyclic carbenes, including imidazol-2-ylidenes, serve as efficient catalysts in transesterification between esters and alcohols. These carbenes mediate the acylation of alcohols with vinyl acetate at room temperature, highlighting their potential in synthesizing esters efficiently in short reaction times. This catalytic activity extends to commercially available methyl esters reacting with various alcohols, underscoring the versatility of NHC catalysts in organic synthesis (Grasa, Kissling, & Nolan, 2002).

Direct Methylation and Trifluoroethylation

The direct methylation or trifluoroethylation of imidazole and pyridine derivatives using specific reagents results in high yields of the corresponding salts. This methodology provides a straightforward route to a variety of room temperature ionic liquids (RTILs), which are crucial in green chemistry for their low volatility and potential to replace volatile organic compounds in various reactions (Zhang, Martin, & Desmarteau, 2003).

Corrosion Inhibition

Copper Corrosion Inhibition

Imidazole derivatives, including 1-methyl-imidazole, have been evaluated as copper corrosion inhibitors. The efficiency of these inhibitors varies, indicating that specific structural features of imidazole derivatives significantly impact their corrosion inhibition properties. This research suggests the potential of these compounds in protecting copper surfaces from corrosion in environments containing chloride ions (Kovačević, Milošev, & Kokalj, 2017).

Spin-Crossover Materials

Iron(II) Complexes Bridged by Intermolecular Imidazole-Pyridine NH...N Hydrogen Bonds

Derivatives of imidazole play a crucial role in the development of spin-crossover materials. Complexes involving imidazole ligands have shown a steep one-step spin crossover between high-spin and low-spin states, with applications in molecular electronics and sensors (Nishi et al., 2010).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These codes represent specific hazards associated with the compound. For example, H302 means it is harmful if swallowed, H315 causes skin irritation, H319 causes serious eye irritation, and H335 may cause respiratory irritation .

properties

IUPAC Name |

1-methyl-2-[2-(trifluoromethyl)oxetan-2-yl]imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2O/c1-13-4-3-12-6(13)7(2-5-14-7)8(9,10)11/h3-4H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUIPMMNIHDZYOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1C2(CCO2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-(2-(trifluoromethyl)oxetan-2-yl)-1H-imidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-1-((4-fluorobenzyl)thio)-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)

![Tert-butyl 3-cyano-4-[2-(3-methylphenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2720334.png)

![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)tetrahydrofuran-3-carboxamide](/img/structure/B2720335.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-isopropyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2720337.png)

![N-methyl-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2720340.png)

![3-Benzyl-8-((2-methoxy-5-methylphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2720344.png)

![N-[3-(2-Chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-N-methyl-4-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2720347.png)

![(E)-9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2720354.png)